molecular formula C17H13N3O B5549201 N-[(E)-quinolin-8-ylmethylideneamino]benzamide

N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5549201
M. Wt: 275.30 g/mol
InChI Key: NVWODBUOLAQKHX-XDHOZWIPSA-N
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Description

N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a useful research compound. Its molecular formula is C17H13N3O and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(8-quinolinylmethylene)benzohydrazide is 275.105862047 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Colorimetric Sensing

  • Fluorescence Sensor for Al³⁺ and CN⁻ : A study by Lee et al. (2014) demonstrated a multifunctional receptor incorporating N'-(8-quinolinylmethylene)benzohydrazide for the selective detection of Al³⁺ and CN⁻ in aqueous solutions. This receptor exhibits excellent fluorescence response towards Al³⁺ and a colorimetric response to CN⁻, changing its color from colorless to yellow, with potential applications in bioimaging (Lee et al., 2014).

  • Zinc Detection : Wang et al. (2018) reported a novel photochromic diarylethene with a N'-(quinolin-8-ylmethylene)benzohydrazide group for Zn²⁺ detection. This compound demonstrates significant fluorescence enhancements upon binding to Zn²⁺, suggesting its use as a selective and sensitive fluorescence sensor for Zn²⁺ detection in biological applications (Wang et al., 2018).

Anticancer and Antimicrobial Properties

  • α-Glucosidase Inhibitors : A series of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, showing significant potential for treating type II diabetes (Khan et al., 2014). These compounds demonstrate important biochemical properties for potential pharmaceutical applications (Khan et al., 2014).

  • Antibacterial Activity : Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating notable antibacterial activity. These compounds, derived from benzohydrazide, show effectiveness against various bacteria, indicating their potential in antibiotic development (Largani et al., 2017).

Neuroprotective and Biological Activities

  • Neuroprotective Properties : Sheardown et al. (1990) studied 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, showing potent neuroprotective properties against global ischemia (Sheardown et al., 1990).

  • Antimicrobial Agents : Gomaa et al. (2020) synthesized new N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides showing significant antibacterial and antifungal activities. These compounds present a potential for development as antimicrobial agents (Gomaa et al., 2020).

Other Applications

  • Metal Ion Sensing and Imaging : A quinoline-based hydrazone has been developed for selective recognition of Co²⁺ and Zn²⁺, showing potential for metal ion sensing and imaging in living cells (Gao et al., 2020) (Gao et al., 2020).

  • Anticonvulsant Activity : He et al. (2012) synthesized new compounds demonstrating promising anticonvulsant activities, suggesting potential use in epilepsy treatment (He et al., 2012).

Properties

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-17(14-6-2-1-3-7-14)20-19-12-15-9-4-8-13-10-5-11-18-16(13)15/h1-12H,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWODBUOLAQKHX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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